insulin, Asn(21)-diethylamide(A)-

Insulin Receptor Binding Lipogenesis Assay Structure-Activity Relationship

Insulin, Asn(21)-diethylamide(A)- (CAS 110485-99-9), also known as ADA-insulin, is a chemically synthesized insulin analog wherein the C-terminal carboxyl group of the A21 asparagine residue is converted to a diethylamide group. This modification excludes it from the class of therapeutic insulin analogs that rely on amino acid substitutions at the A21 position.

Molecular Formula C10H17N3O2
Molecular Weight 0
CAS No. 110485-99-9
Cat. No. B1165916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameinsulin, Asn(21)-diethylamide(A)-
CAS110485-99-9
Synonymsinsulin, Asn(21)-diethylamide(A)-
Molecular FormulaC10H17N3O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Insulin, Asn(21)-diethylamide(A)-: Procurement Guide for a Structurally Unique Insulin Analog


Insulin, Asn(21)-diethylamide(A)- (CAS 110485-99-9), also known as ADA-insulin, is a chemically synthesized insulin analog wherein the C-terminal carboxyl group of the A21 asparagine residue is converted to a diethylamide group [1]. This modification excludes it from the class of therapeutic insulin analogs that rely on amino acid substitutions at the A21 position. Its primary published characterization highlights a unique divergence between receptor binding affinity and downstream biological potency, a profile that is not replicated by its closest structural analogs [2].

Procurement Alert: Why Native Insulin and Common A21 Analogs Cannot Substitute for Insulin, Asn(21)-diethylamide(A)-


This analog cannot be functionally replaced by human insulin, bovine insulin, or common A21-substituted analogs due to its distinct pharmacodynamic fingerprint. While many insulin analogs are designed for altered pharmacokinetics, the diethylamide modification at A21 uncovers a specific structure-activity relationship (SAR) at the A20-A21 peptide bond that governs post-receptor signaling. Research shows that a closely related analog, [21-Asparaginamide-A]insulin, exhibits a severe divergence, retaining 60% receptor binding but only 13% biological activity, whereas the target compound maintains a balanced, equipotent profile (48% binding, 56% activity) [1]. This demonstrates that even subtle changes to the A21 C-terminal amide chemistry produce drastically different biological outcomes, making non-equivalent interchange scientifically invalid.

Quantitative Differentiation Evidence for Insulin, Asn(21)-diethylamide(A)- Against Core Comparators


Balanced Receptor Binding vs. Biological Activity: Diethylamide-[A21] vs. Amide-[A21] Insulin

Insulin, Asn(21)-diethylamide(A)- maintains a close correlation between its receptor binding affinity and its biological activity, a property that is lost in the simpler [21-Asparaginamide-A]insulin analog. The diethylamide analog achieves 48% receptor binding and 56% lipogenesis activity relative to bovine insulin, whereas the amide analog shows a sharp drop to only 13% activity despite maintaining 60% binding [1]. This 43-percentage-point gap in bioactivity defines the target compound's superior utility for studying normal insulin signaling.

Insulin Receptor Binding Lipogenesis Assay Structure-Activity Relationship

Enhanced Structural Stability in Acidic Conditions via A21 Deamidation Resistance

The diethylamide modification at A21 eliminates the labile asparagine side chain, which is the primary degradation hotspot in insulin. Studies on analogous A21-substituted analogs demonstrate a 5-10 fold increase in stability at pH 3-4 compared to human insulin in neutral solution with respect to deamidation and dimer formation [1]. While this data is for A21-substituted analogs as a class, the mechanistic principle directly applies to the diethylamide derivative, as its modified C-terminal amide cannot undergo the deamidation reaction that limits the shelf-life of native insulin.

Chemical Stability Deamidation Formulation Science

Defined Molecular Probe for A20-A21 Peptide Bond Role in Insulin Action

The synthesis and characterization of insulin, Asn(21)-diethylamide(A)- was part of a systematic series designed to probe the role of the A20-A21 peptide bond. Unlike analogs that delete this region (e.g., [21-desasparagine-A]insulin), the diethylamide analog preserves the A20-A21 amide bond while altering the C-terminal carbonyl's electron density. This allows researchers to specifically attribute observed functional changes to the chemical nature of the A21 side chain terminus rather than to a loss of the peptide backbone. The original study contextualizes this analog as a key tool for demonstrating that the A20-A21 bond is not essential for activity, but that its electronic environment modulates signaling [1].

Insulin Signaling Peptide Bond Conformation Research Tool

Optimal Application Scenarios for Insulin, Asn(21)-diethylamide(A)- Based on Comparative Evidence


Probing Post-Receptor Insulin Signaling Pathways

This analog is ideal for studies where the goal is to separate insulin receptor binding from downstream metabolic effects. Its balanced profile (48% binding, 56% activity) serves as a control against analogs like [21-asparaginamide-A]insulin (60% binding, 13% activity) to identify signaling intermediates that are sensitive to the C-terminal charge status of the insulin A-chain [1].

Development and Validation of Acid-Stable Insulin Formulations

The structural resistance to A21 deamidation makes this analog a candidate reference standard for developing formulations with prolonged chemical stability at low pH. It can be used as a comparator to evaluate the degradation profiles of new insulin analogs under stressed acidic conditions [1].

Structural Biology of Insulin-Receptor Interaction

The diethylamide modification affects the electron distribution at the A-chain terminus without altering the backbone length. This makes the compound a valuable tool for structural studies (e.g., X-ray crystallography or cryo-EM) aimed at understanding how the A21 side chain's electrostatic and steric properties influence insulin receptor domain closure and activation [1].

Quote Request

Request a Quote for insulin, Asn(21)-diethylamide(A)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.